Calcium chlorate chloride

Description

Properties

CAS No. |

12370-85-3 |

|---|---|

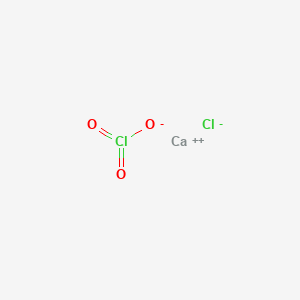

Molecular Formula |

CaCl2O3 |

Molecular Weight |

158.98 g/mol |

IUPAC Name |

calcium;chlorate;chloride |

InChI |

InChI=1S/Ca.ClHO3.ClH/c;2-1(3)4;/h;(H,2,3,4);1H/q+2;;/p-2 |

InChI Key |

NSDBGBPZNRLOBU-UHFFFAOYSA-L |

Canonical SMILES |

[O-]Cl(=O)=O.[Cl-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Co Production Pathways of Calcium Chlorate and Calcium Chloride

Industrial Synthesis of Calcium Chlorate (B79027) via Chlorine Disproportionation in Calcium Hydroxide (B78521) Suspensions

The chemical synthesis of calcium chlorate is a well-established industrial method that relies on the reaction of chlorine gas with a hot suspension of calcium hydroxide (milk of lime). This process leads to the formation of both calcium chlorate and a significant amount of calcium chloride.

The Liebig Process and its Modifications for Calcium Chlorate Generation with Concurrent Calcium Chloride Formation

6 Ca(OH)₂ + 6 Cl₂ → Ca(ClO₃)₂ + 5 CaCl₂ + 6 H₂O wikipedia.org

This reaction highlights the inherent co-production of calcium chloride, with five moles of calcium chloride being formed for every mole of calcium chlorate. The calcium chlorate is an intermediate in the traditional Liebig process for producing potassium chlorate, where potassium chloride is subsequently added to precipitate the less soluble potassium chlorate. wikipedia.org Modifications of this process focus on the separation and purification of calcium chlorate from the resulting solution containing a high concentration of calcium chloride.

Mechanistic Analysis of Calcium Hypochlorite (B82951) Disproportionation to Calcium Chlorate and Calcium Chloride

The formation of calcium chlorate in the Liebig process occurs through the disproportionation of an intermediate, calcium hypochlorite. The reaction is complex and proceeds through several steps. The decomposition of the hypochlorite ion (OCl⁻) is the key to forming both chlorate (ClO₃⁻) and chloride (Cl⁻) ions. acs.orgacs.orgmst.dk

3 Ca(OCl)₂ → Ca(ClO₃)₂ + 2 CaCl₂

Research into the kinetics of this decomposition in aqueous solutions suggests a second-order reaction with respect to the hypochlorite concentration. acs.orgacs.org The proposed mechanism involves two main steps:

A slow, rate-determining bimolecular reaction between two hypochlorite ions to form a chlorite (B76162) ion (ClO₂⁻) and a chloride ion.

A subsequent, faster reaction between the newly formed chlorite ion and another hypochlorite ion to yield the final chlorate ion.

The decomposition rate is significantly influenced by factors such as temperature and pH. acs.orgacs.org

Electrochemical Synthesis Approaches for Calcium Chlorate

Electrochemical methods offer an alternative pathway to the production of calcium chlorate, starting from a calcium chloride solution. This process is analogous to the industrial synthesis of sodium chlorate.

Electrolytic Production from Calcium Chloride Solutions: Principles and Efficiency Considerations

In principle, the electrolysis of a hot, aqueous solution of calcium chloride can produce calcium chlorate. wikipedia.org The fundamental reactions at the electrodes are:

Anode: 2 Cl⁻ → Cl₂ + 2e⁻

Cathode: 2 H₂O + 2e⁻ → H₂ + 2 OH⁻

The chlorine gas produced at the anode then reacts with the hydroxide ions generated at the cathode to form hypochlorite ions, which subsequently disproportionate to chlorate and chloride ions at elevated temperatures.

A significant challenge in this process is the low solubility of calcium hydroxide, which can precipitate on the cathode surface. wikipedia.orgexrockets.com This layer of calcium hydroxide can impede the flow of electric current, reducing the efficiency of the cell. exrockets.com Despite this, high current efficiencies, in the range of 85% to over 90%, can be achieved under optimized conditions. exrockets.com For instance, electrolyzing a solution of 74.3 grams of calcium chloride in 500 c.c. of water can result in 85.7% to 90.4% of the current contributing to the formation of chlorine-oxygen compounds, primarily chlorate. exrockets.com

| Parameter | Value | Reference |

| Starting Material | Calcium Chloride Solution | wikipedia.org |

| Primary Challenge | Calcium Hydroxide Deposition on Cathode | wikipedia.orgexrockets.com |

| Potential Current Efficiency | 85-90% | exrockets.com |

Influence of Electrode Materials and Electrolysis Parameters on Product Yield and Selectivity

The choice of electrode materials and the control of electrolysis parameters are crucial for maximizing the yield and selectivity of calcium chlorate production.

Electrode Materials:

Cathode: Titanium has been identified as a particularly effective cathode material because it is more resistant to the problematic deposition of calcium hydroxide compared to other materials like stainless steel, copper, iron, and graphite. exrockets.com While amphoteric metals such as tin, zinc, or lead can also prevent hydroxide adhesion, they are prone to dissolution and can lower current efficiency. sciencemadness.org

Anode: Lead dioxide is a commonly used anode material for this process. exrockets.com Graphite can also be used, but it tends to corrode more quickly. pyrodata.com

Electrolysis Parameters:

Current Density: High current densities generally favor chlorate formation. A current density of 10 Amperes per square decimeter at the anode and at least double that at the cathode has been shown to produce a yield of nearly 90%. exrockets.com

Temperature: The process is typically carried out at elevated temperatures to facilitate the disproportionation of hypochlorite to chlorate. A temperature of around 60°C has been used effectively. exrockets.com Operating at 20-25°C can achieve yields of nearly 90%, while at 50°C, the yield is slightly reduced to 80-87%. exrockets.com

pH: Maintaining a neutral pH of around 7 is considered ideal for maximizing current efficiency in a chlorate cell. exrockets.com Lowering the pH can increase the escape of chlorine gas and reduce efficiency. exrockets.com

| Parameter | Optimal Condition/Material | Effect | Reference |

| Cathode Material | Titanium | Resists Calcium Hydroxide buildup | exrockets.com |

| Anode Material | Lead Dioxide | Effective for chlorate production | exrockets.com |

| Current Density (Anode) | 10 A/dm² | High Yield (nearly 90%) | exrockets.com |

| Temperature | 20-60°C | Facilitates disproportionation | exrockets.com |

| pH | ~7 | Maximizes current efficiency | exrockets.com |

Alternative Synthetic Routes to Calcium Chlorate

While the chlorine disproportionation and electrochemical methods are the predominant industrial routes, calcium chlorate can also be synthesized through other chemical reactions, although these are generally less common for large-scale production. One such method involves the reaction of a calcium salt with a chlorate salt of another metal, leading to a metathesis reaction where calcium chlorate is formed. For example, the reaction of calcium chloride with sodium chlorate in solution could theoretically yield calcium chlorate, though the separation of the products would be a key consideration.

Another approach involves the direct thermal decomposition of calcium hypochlorite. Heating a solution of calcium hypochlorite will cause it to disproportionate into calcium chlorate and calcium chloride. researchgate.net This is essentially isolating a key step of the Liebig process.

Additionally, a method has been disclosed for producing calcium chlorate using carbide slag, which contains calcium hydroxide. This process involves reacting the calcium hydroxide in the slag with chlorine, followed by filtration, cooling, and precipitation to obtain solid calcium chlorate. google.com

Exchange Reactions with Alkali Chlorates and Calcium Salts

Exchange reactions, also known as metathesis or double displacement reactions, are a common strategy for the synthesis of calcium chlorate. These reactions typically involve reacting a calcium salt with an alkali chlorate in a solution. The principle behind this method is the precipitation of a less soluble salt, which drives the reaction to favor the formation of the desired products.

A significant example of this methodology is the second step of the Liebig process for manufacturing potassium chlorate, where calcium chlorate is a key intermediate. wikipedia.org In this process, concentrated solutions of calcium chlorate and potassium chloride are combined. The lower solubility of potassium chlorate compared to the other salts in the mixture causes it to precipitate out of the solution. wikipedia.org

The governing reaction is: Ca(ClO₃)₂ + 2 KCl → 2 KClO₃ + CaCl₂ wikipedia.org

Similarly, solutions of calcium chlorate can react with alkali carbonates, such as sodium carbonate. This reaction yields the alkali chlorate in solution and a precipitate of calcium carbonate, which is sparingly soluble in water. wikipedia.org

The reaction is as follows: Ca(ClO₃)₂ + Na₂CO₃ → 2 NaClO₃ + CaCO₃ wikipedia.org

| Compound | Formula | Solubility in Water (g/100 mL) |

|---|---|---|

| Calcium Chlorate | Ca(ClO₃)₂ | 209 (20 °C) wikipedia.org |

| Potassium Chloride | KCl | 34.4 (20 °C) |

| Potassium Chlorate | KClO₃ | 7.1 (20 °C) |

| Calcium Chloride | CaCl₂ | 74.5 (20 °C) |

| Sodium Carbonate | Na₂CO₃ | 21.5 (20 °C) |

| Sodium Chlorate | NaClO₃ | 101 (20 °C) |

| Calcium Carbonate | CaCO₃ | 0.0013 (25 °C) |

Direct Reaction of Calcium Hydroxide with Chloric Acid for Dihydrate Formation

For the preparation of pure calcium chlorate, a direct neutralization reaction between chloric acid (HClO₃) and a calcium base, such as calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃), can be employed. atomistry.com This method avoids the co-production of calcium chloride, leading to a purer final product.

The reaction with calcium hydroxide is: 2 HClO₃ + Ca(OH)₂ → Ca(ClO₃)₂ + 2 H₂O

When using calcium carbonate, the reaction is: 2 HClO₃ + CaCO₃ → Ca(ClO₃)₂ + H₂O + CO₂

Following the neutralization, the resulting solution of calcium chlorate is evaporated. To obtain the dihydrate form, Ca(ClO₃)₂·2H₂O, the evaporation is conducted in the cold over a desiccant like sulfuric acid. atomistry.com The dihydrate crystallizes as rhombic crystals which are known to be very deliquescent. atomistry.com This method is particularly suitable for laboratory-scale synthesis where high purity is a primary objective.

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Chloric Acid (HClO₃) and Calcium Hydroxide (Ca(OH)₂) or Calcium Carbonate (CaCO₃) | atomistry.com |

| Reaction Type | Acid-Base Neutralization | atomistry.com |

| Product Form | Calcium Chlorate Dihydrate (Ca(ClO₃)₂·2H₂O) | atomistry.com |

| Crystallization Conditions | Evaporation of the solution in the cold over sulfuric acid. | atomistry.com |

| Advantage | Yields pure calcium chlorate without co-production of calcium chloride. | atomistry.com |

Reaction Chemistry and Transformational Processes Within Calcium Chlorate Calcium Chloride Matrices

Thermal Decomposition Pathways of Calcium Chlorate (B79027) Leading to Calcium Chloride Co-products

The thermal decomposition of calcium chlorate is a primary reaction that leads to the formation of calcium chloride. When subjected to strong heating, calcium chlorate breaks down into calcium chloride and oxygen gas. wikipedia.orgyoutube.com This decomposition is a key aspect of its behavior as a strong oxidizer. wikipedia.org

Ca(ClO₃)₂ → CaCl₂ + 3O₂ wikipedia.orgyoutube.com

This reaction is fundamental to understanding the stability of calcium chlorate at elevated temperatures and is a critical consideration in its handling and storage. The process involves the breakdown of the chlorate ion (ClO₃⁻) into chloride ions (Cl⁻) and oxygen molecules (O₂).

Reactions of Calcium Chlorate with Other Inorganic Species in Solution

In aqueous environments, calcium chlorate participates in a variety of reactions with other inorganic compounds, leading to the formation of new products through precipitation and acid-base interactions.

Precipitation Reactions with Alkali Carbonates

Solutions of calcium chlorate readily react with alkali carbonates, such as sodium carbonate, potassium carbonate, and lithium carbonate, to yield a precipitate of calcium carbonate. This reaction is a double displacement reaction where the calcium ions from calcium chlorate and the carbonate ions from the alkali carbonate combine to form the insoluble calcium carbonate, leaving the alkali chlorate in the solution.

The general ionic equation for this type of reaction is:

Ca²⁺(aq) + CO₃²⁻(aq) → CaCO₃(s)

Specific examples of these precipitation reactions include:

| Reactant (Alkali Carbonate) | Products |

| Sodium Carbonate (Na₂CO₃) | Calcium Carbonate (CaCO₃) + Sodium Chlorate (NaClO₃) |

| Potassium Carbonate (K₂CO₃) | Calcium Carbonate (CaCO₃) + Potassium Chlorate (KClO₃) |

| Lithium Carbonate (Li₂CO₃) | Calcium Carbonate (CaCO₃) + Lithium Chlorate (LiClO₃) |

The balanced molecular equations for these reactions are:

Ca(ClO₃)₂(aq) + Na₂CO₃(aq) → CaCO₃(s) + 2NaClO₃(aq) wikipedia.org

Ca(ClO₃)₂(aq) + K₂CO₃(aq) → CaCO₃(s) + 2KClO₃(aq)

Ca(ClO₃)₂(aq) + Li₂CO₃(aq) → CaCO₃(s) + 2LiClO₃(aq)

These reactions are significant in chemical synthesis for the production of other metal chlorates.

Acid-Base Interactions with Strong Acids and Consequential Transformations

Calcium chlorate reacts with strong acids, such as sulfuric acid and nitric acid, in what can be characterized as an acid-base interaction. These reactions lead to the formation of chloric acid and a calcium salt of the strong acid.

With cold, dilute sulfuric acid, calcium chlorate undergoes a double displacement reaction to form a precipitate of calcium sulfate (B86663) and a solution of chloric acid. wikipedia.org

Ca(ClO₃)₂(aq) + H₂SO₄(aq) → 2HClO₃(aq) + CaSO₄(s) wikipedia.org

A significant consequential transformation in this reaction is the formation of chloric acid (HClO₃). Chloric acid is a strong acid but is also unstable, especially in concentrated solutions. sciencemadness.orgyoutube.com Its instability can lead to further decomposition reactions, potentially forming perchloric acid, chlorine dioxide, and other products, which can be explosive. sciencemadness.orgyoutube.com

The reaction with nitric acid is also a double displacement reaction, though it does not typically result in a precipitate as calcium nitrate (B79036) is soluble in water.

Ca(ClO₃)₂(aq) + 2HNO₃(aq) → 2HClO₃(aq) + Ca(NO₃)₂(aq)

The primary transformation of consequence here is again the formation of chloric acid in the aqueous solution. The stability of the resulting solution is dependent on the concentration of the chloric acid formed.

Interactions with Ammonium (B1175870) Compounds and Reaction Products

The interaction of calcium chlorate with ammonium compounds can be particularly hazardous due to the formation of the highly unstable ammonium chlorate. wikipedia.orgsciencemadness.orgwikipedia.orgsoftschools.com These reactions are typically double displacement reactions in an aqueous solution.

For instance, the reaction of calcium chlorate with ammonium sulfate results in the precipitation of calcium sulfate and the formation of ammonium chlorate in the solution. softschools.com

Ca(ClO₃)₂(aq) + (NH₄)₂SO₄(aq) → 2NH₄ClO₃(aq) + CaSO₄(s) softschools.com

Similarly, a reaction with ammonium carbonate would also yield ammonium chlorate alongside the precipitation of calcium carbonate. sciencemadness.orgwikipedia.org

Ca(ClO₃)₂(aq) + (NH₄)₂CO₃(aq) → 2NH₄ClO₃(aq) + CaCO₃(s)

The primary concern in these reactions is the product, ammonium chlorate (NH₄ClO₃). Ammonium chlorate is a powerful and very unstable oxidizer that can decompose violently, even in solution, and is sensitive to friction and shock. sciencemadness.orgwikipedia.orgsoftschools.com It is known to decompose at room temperature and more rapidly upon heating, releasing nitrogen, chlorine, and oxygen. wikipedia.org Due to its hazardous nature, ammonium chlorate is not typically isolated and its formation in mixtures is a significant safety consideration.

Chemical Stability and Reactivity Considerations in Concentrated Calcium Chlorate-Calcium Chloride Solutions

Phase Equilibria and Crystallization Dynamics in the Ca Clo₃ ₂ Cacl₂ H₂o System

Construction and Interpretation of Polythermic Solubility Diagrams

Polythermic solubility diagrams are essential tools for visualizing the phase behavior of multicomponent systems over a range of temperatures. For the Ca(ClO₃)₂-CaCl₂-H₂O system, such a diagram maps the crystallization fields of the different solid phases, the solubility isotherms, and the invariant points as a function of temperature and the concentration of the dissolved salts.

Identification of Eutonic Points and Crystallization Fields within the System

Within the Ca(ClO₃)₂-CaCl₂-H₂O system, the crystallization fields are the regions on the polythermal diagram where a single solid phase is in equilibrium with the saturated solution. The primary solid phases encountered are ice, various hydrates of calcium chloride, and hydrates of calcium chlorate (B79027). The boundaries of these fields are defined by univariant curves, where two solid phases coexist with the solution.

The intersection of these univariant curves marks the eutonic points, which are invariant points where three solid phases are in equilibrium with the saturated solution at a specific temperature and composition. These points represent the lowest melting temperatures for mixtures of the three components. While a complete, publicly available polythermic diagram for the Ca(ClO₃)₂-CaCl₂-H₂O system is not readily found, the principles can be understood from related systems. For instance, studies on similar three-component systems reveal distinct crystallization fields for each component, with the size and shape of these fields being highly dependent on temperature.

Influence of Temperature and Concentration on Phase Behavior and Solubility Relationships

Temperature and concentration are the primary variables that dictate the phase behavior and solubility within the Ca(ClO₃)₂-CaCl₂-H₂O system. Generally, the solubility of both calcium chlorate and calcium chloride increases with temperature. However, the presence of one salt significantly affects the solubility of the other. This mutual solubility effect is crucial for designing separation processes based on fractional crystallization.

The phase diagram of the binary CaCl₂-H₂O system shows a eutectic point (cryohydric point) at which ice and calcium chloride hexahydrate are in equilibrium with the solution. atomistry.com As the concentration of CaCl₂ increases, the freezing point of the solution is depressed until this eutectic is reached. atomistry.com Further increases in concentration lead to the crystallization of different hydrates of calcium chloride at various temperatures. atomistry.com The introduction of calcium chlorate into this system adds another layer of complexity, creating a ternary eutectic point at an even lower temperature.

The following table illustrates the general trend of solubility for the individual salts in water, which forms the basis for understanding the more complex ternary system.

| Temperature (°C) | Solubility of Ca(ClO₃)₂ ( g/100 mL) | Solubility of CaCl₂ ( g/100 g H₂O) |

| 20 | 209 | 74.5 |

| 25 | 197 | - |

Note: The solubility data for Ca(ClO₃)₂ is provided at 20°C and 25°C. chemicalbook.comnih.gov The mutual solubility in the ternary system will differ from these values.

Formation and Stability of Hydrated Forms of Calcium Chlorate and Calcium Chloride within the System

Both calcium chlorate and calcium chloride can exist in various hydrated forms, and their formation and stability are critical factors in the crystallization process.

Characterization of Hexahydrate, Tetrahydrate, and Dihydrate Transitions

Calcium chloride is well-known to form several hydrates, including the hexahydrate (CaCl₂·6H₂O), tetrahydrate (CaCl₂·4H₂O), and dihydrate (CaCl₂·2H₂O). atomistry.com The stable hydrate (B1144303) at a given temperature and water activity depends on the specific conditions of the system. The transition between these hydrated forms is a key feature of the CaCl₂-H₂O phase diagram. atomistry.com

Calcium Chloride Hexahydrate (CaCl₂·6H₂O): This is the stable form at lower temperatures and crystallizes from saturated solutions at ordinary temperatures. atomistry.com

Calcium Chloride Tetrahydrate (CaCl₂·4H₂O): As the temperature increases, the hexahydrate can transform into the tetrahydrate.

Calcium Chloride Dihydrate (CaCl₂·2H₂O): At even higher temperatures, the dihydrate becomes the stable form.

Calcium chlorate also forms a dihydrate (Ca(ClO₃)₂·2H₂O), which is a white crystalline solid. chemicalbook.com The presence of calcium chloride in the solution can influence the temperature at which these hydrates of calcium chlorate crystallize.

The following table summarizes the transition temperatures and some properties of the calcium chloride hydrates.

| Hydrate Form | Transition Temperature (°C) | Notes |

| CaCl₂·6H₂O to CaCl₂·4H₂O | ~29.4 - 29.8 | Transition to the α-form of the tetrahydrate. researchgate.net |

| CaCl₂·4H₂O to CaCl₂·2H₂O | ~45.3 | Transition from the α-tetrahydrate to the dihydrate. atomistry.com |

| CaCl₂·2H₂O to CaCl₂·H₂O | 175.5 |

Note: These transition temperatures are for the binary CaCl₂-H₂O system and may be altered in the ternary system with Ca(ClO₃)₂.

Implications of Hydrate Formation for Crystallization and Product Separation Efficiency

The formation of specific hydrates has significant implications for the efficiency of separation processes. By carefully controlling the temperature and concentration of the solution, it is possible to selectively crystallize a desired hydrate of either calcium chlorate or calcium chloride.

For instance, processes have been developed to recover calcium chloride hydrates from effluents containing calcium chlorate by adjusting the temperature and concentration to favor the crystallization of a specific hydrate, such as the hexahydrate, tetrahydrate, or dihydrate. google.com The formation of a particular hydrate affects the yield and purity of the crystalline product. The co-crystallization of unwanted hydrates can lead to product contamination and reduce separation efficiency. Therefore, a precise understanding of the stability regions of each hydrate within the ternary system is crucial for process optimization.

Advanced Crystallization Methodologies for Selective Separation and Purification of Components

The separation of calcium chlorate and calcium chloride from their mixed aqueous solutions relies on exploiting their different physicochemical properties, primarily their solubilities and the stability of their hydrates at various temperatures.

One common method is fractional crystallization . This technique involves carefully manipulating the temperature and/or the concentration of the solution to induce the crystallization of one component while leaving the other in the mother liquor. For example, by cooling a solution containing both salts, it may be possible to reach a point where the solution is supersaturated with respect to one component (e.g., a specific hydrate of calcium chloride) but not the other, leading to its selective precipitation.

Evaporative crystallization is another technique that can be employed. By evaporating water from the solution, the concentration of both salts increases. If the solubility limit of one salt is reached before the other, it will begin to crystallize out. This method is often used in conjunction with temperature control to optimize the separation. Processes have been described where water is evaporated to produce a concentrated solution from which a specific calcium chloride hydrate can be crystallized. google.com

The production of calcium chlorate often results in a mixture with calcium chloride. wikipedia.org The separation of these two salts is a critical step. One patented method involves crystallizing calcium chlorate as the dihydrate from a solution containing calcium chloride by carefully controlling the temperature below 60°C. phe-goje.com

Furthermore, the addition of other substances can be considered an advanced methodology to influence crystallization. For example, adding a common ion can suppress the solubility of one of the salts, promoting its precipitation. While not extensively documented for the Ca(ClO₃)₂-CaCl₂ system, the principles of using additives to modify crystal habit and improve separation efficiency are well-established in crystallization science.

Evaporative Crystallization Techniques for Calcium Chlorate and Calcium Chloride

Evaporative crystallization is a primary technique for separating salts in the Ca(ClO₃)₂-CaCl₂-H₂O system. This method relies on reducing the amount of solvent (water) to induce supersaturation and subsequent crystallization. The process can be manipulated to selectively crystallize either calcium chloride or calcium chlorate, depending on the initial solution composition and temperature.

In solutions where calcium chloride is the predominant salt, evaporation is used to concentrate the solution to produce various hydrates of calcium chloride. phe-goje.com Industrial processes often employ multi-effect evaporators or mechanical vapor recompression (MVR) systems to enhance energy efficiency. phe-goje.com For instance, a calcium chloride solution can be concentrated up to approximately 45% using these methods, after which further evaporation in a single-effect evaporator can increase the concentration to 68%, yielding calcium chloride dihydrate (CaCl₂·2H₂O) upon processing in a slicing machine. phe-goje.com The production of anhydrous calcium chloride also involves evaporation to about a 45% concentration, followed by spray drying. phe-goje.com

When separating calcium chlorate from a solution containing a high molecular ratio of calcium chloride to calcium chlorate (greater than 2:1), a strategic evaporative process is employed. google.com The solution is concentrated by evaporation, often at an elevated temperature around 100°C. google.com This causes the less soluble salt under these conditions, calcium chloride (as CaCl₂·2H₂O), to crystallize and precipitate out of the solution. google.comnih.gov By removing these calcium chloride crystals, the molecular ratio of chloride to chlorate in the remaining mother liquor is effectively lowered. google.com This liquor, now enriched in calcium chlorate, can be further processed to crystallize the target compound. google.com

The rate of crystallization during evaporation is significantly influenced by the initial salt concentration and the physical setup. nih.gov For example, studies on the crystallization of CaCl₂·2H₂O have shown that the rate of crystal growth increases over time as water evaporation from the solution's surface leads to higher salt concentration and supersaturation. nih.gov

Table 1: Industrial Evaporation Process for Calcium Chloride Hydrates

| Product | Initial Evaporation (MVR) | Secondary Evaporation (Multi-Effect) | Final Stage |

|---|---|---|---|

| Anhydrous CaCl₂ | Concentration to 35% | Concentration to ~45% | Spray drying and granulation |

| CaCl₂·2H₂O | Concentration to 35% | Concentration to ~45% | Single-effect evaporation to 68% then slicing |

This table is based on data from an industrial evaporator manufacturer. phe-goje.com

Cooling Crystallization Strategies for Specific Hydrates

Cooling crystallization leverages the decrease in solubility of salts at lower temperatures to induce crystallization. This strategy is particularly effective for producing specific hydrated forms of both calcium chloride and calcium chlorate.

Calcium chloride can form several hydrates, with calcium chloride hexahydrate (CaCl₂·6H₂O) being a common form crystallized at lower temperatures. google.comebner-co.de In solutions containing mixed chlorides, cooling a suitably concentrated solution can lead to the crystallization of nearly pure CaCl₂·6H₂O. google.com For instance, a solution can be concentrated by evaporation and then cooled to a temperature between 16°C and 30°C to separate crystals of CaCl₂·6H₂O from the mother liquor. google.com The maximum yield of CaCl₂·6H₂O is often obtained at temperatures approaching, but not reaching, the saturation point of other salts in the solution. google.com Applying a hot calcium chloride solution to a cold surface is an industrial method that utilizes this principle; the lower temperature causes local crystallization, and the absorption of water into the crystals creates a chain reaction of further CaCl₂·6H₂O formation. ebner-co.de

For the crystallization of calcium chlorate, cooling is also a key strategy. After an initial evaporative step to remove excess calcium chloride and adjust the solution's composition, the mother liquor becomes a supersaturated solution of calcium chlorate upon cooling. google.com This solution can then be cooled to a temperature below 67°C (the transition point of Ca(ClO₃)₂) to crystallize calcium chlorate dihydrate (Ca(ClO₃)₂·2H₂O). google.com For purifying crude calcium chlorate with small amounts of calcium chloride, a recrystallization process involving cooling can be used. The impure chlorate is dissolved to create a solution with a low chloride-to-chlorate ratio, which is then cooled to below 30°C to crystallize purified Ca(ClO₃)₂·2H₂O. google.com

Table 2: Common Hydrates and Their Crystallization Temperatures

| Compound | Hydrate Form | Crystallization Temperature Range | Notes |

|---|---|---|---|

| Calcium Chloride | CaCl₂·6H₂O | Below 30°C sciencemadness.org | Crystals form from suitably concentrated solutions upon cooling. google.com |

| Calcium Chlorate | Ca(ClO₃)₂·2H₂O | Below 67°C google.com | Often crystallized by cooling after initial removal of excess CaCl₂. google.com |

| Calcium Chloride | CaCl₂·4H₂O | Melts at 45.5°C sciencemadness.org | A potential hydrate in mixtures. |

| Calcium Chloride | CaCl₂·2H₂O | Melts at 175°C sciencemadness.org | Can be produced via evaporative crystallization. phe-goje.com |

Control of Molecular Ratio of Chloride to Chlorate for Optimized Yields in Crystallization Processes

The molecular ratio of calcium chloride to calcium chlorate is the most critical factor in controlling the separation and optimizing the yields of the crystallization process. The phase diagram of the Ca(ClO₃)₂–CaCl₂–H₂O system shows that the solubility of one salt is significantly affected by the concentration of the other. scienceweb.uz Specifically, the high solubility of calcium chloride tends to reduce the solubility of calcium chlorate, and this effect influences the boundaries of the crystallization fields. scienceweb.uz

To produce calcium chlorate, the initial solution, often derived from the chlorination of milk of lime, typically has a high molecular ratio of chloride to chlorate, for example, 3.72 to 1. google.comwikipedia.org To crystallize calcium chlorate effectively, this ratio must be lowered. This is achieved by first concentrating the solution to crystallize a portion of the calcium chloride, thereby enriching the remaining solution in calcium chlorate. google.com

Conversely, for the purification of crude calcium chlorate that contains calcium chloride as an impurity, the goal is to have a very low molecular ratio of chloride to chlorate. google.com Research has shown that to effectively purify calcium chlorate by recrystallizing it as the dihydrate, the molecular ratio of CaCl₂ to Ca(ClO₃)₂ in the solution should be less than 1/5. google.com By dissolving the impure chlorate in water to meet this ratio and then cooling, a purified form of Ca(ClO₃)₂·2H₂O can be crystallized, leaving the more soluble chloride impurity in the mother liquor. google.com

Therefore, the selective crystallization process is a two-fold manipulation of the chloride-to-chlorate ratio:

For Chlorate Production: Decrease a high initial ratio by crystallizing out CaCl₂.

For Chlorate Purification: Start with a low ratio to ensure CaCl₂ remains in the solution during the crystallization of Ca(ClO₃)₂.

This control over the molecular ratio is fundamental to maximizing the yield and purity of the desired product from the complex ternary system. google.comgoogle.com

Advanced Analytical and Spectroscopic Characterization of Calcium Chlorate Calcium Chloride Formulations

Quantitative Determination of Chlorate (B79027) and Chloride Concentrations in Mixed Systems

Accurately determining the concentration of chlorate and chloride ions in a mixed system is crucial for quality control and for understanding the stoichiometry of reactions involving these species.

Iodometric Titration for Chlorate Quantification

Iodometric titration is a well-established method for the determination of oxidizing agents, including chlorate ions. The principle of this method relies on the reaction of chlorate ions with iodide ions in an acidic medium to produce iodine. The liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate, using a starch indicator to detect the endpoint.

The reaction between chlorate and iodide can be represented by the following equation:

ClO₃⁻ + 6I⁻ + 6H⁺ → Cl⁻ + 3I₂ + 3H₂O

Several factors can influence the accuracy of this titration. The rate of the reaction between chlorate and iodide is significantly increased in the presence of high concentrations of hydrochloric acid, typically around 6 M. pureline.com However, at such high acidities, the air oxidation of iodide can become a significant source of error. pureline.com To mitigate this, various modifications to the standard procedure have been proposed, such as using bromide ions in the presence of 7.5 M hydrochloric acid to reduce the chlorate ions, followed by the iodometric determination of the produced bromine. pureline.com Another approach involves using hexane (B92381) as a shielding agent to prevent air oxidation. pureline.com

For the analysis of low concentrations of chlorate, particularly in the presence of other oxidizing species like hypochlorite (B82951), methods have been developed that involve the selective removal of the interfering species before titration. nih.govresearchgate.net For instance, hypochlorite can be removed by reaction with sodium sulfite (B76179) at a controlled pH. nih.govresearchgate.net The accuracy of the determination of low chlorate concentrations can be further improved by performing a blank titration to account for oxidizing impurities in the reagents. nih.govresearchgate.net

A key consideration in these titrations is the stoichiometry of the reactions. For every mole of chlorate ion, six moles of electrons are transferred, meaning the equivalent weight of the chlorate ion is its molar mass divided by six. powellsolutions.com

Gravimetric Analysis for Calcium Content in Solutions

Gravimetric analysis is a classic and highly accurate method for determining the amount of a substance by weighing the final product. In the context of calcium chlorate-calcium chloride solutions, gravimetric analysis can be used to determine the total calcium content. This is typically achieved by precipitating the calcium ions as an insoluble salt, which is then filtered, dried, and weighed.

A common precipitating agent for calcium is carbonate, often in the form of sodium carbonate or ammonium (B1175870) carbonate. weebly.comresearchgate.net The precipitation reaction is as follows:

Ca²⁺(aq) + CO₃²⁻(aq) → CaCO₃(s)

To ensure complete precipitation, an excess of the precipitating agent is usually added. oncoursesystems.com The resulting calcium carbonate precipitate is then carefully filtered, washed to remove any soluble impurities, and dried to a constant weight. youtube.com The drying temperature and time are critical parameters; for instance, a drying temperature of 200°C for 20 hours has been found to be suitable for carbonate precipitates. researchgate.net

Once the mass of the pure, dry precipitate is known, the mass of calcium in the original sample can be calculated using stoichiometry. This method can be combined with other analytical techniques, such as silver chloride gravimetric analysis for the total chloride content, to determine the individual concentrations of calcium chlorate and calcium chloride in a mixed system by solving a system of simultaneous equations. researchgate.net

Structural Elucidation of Crystalline Phases and New Compound Formation within the System

Understanding the solid-state structure of calcium chlorate and calcium chloride, as well as any new compounds that may form in their mixtures, is essential for predicting their physical and chemical properties.

X-ray Diffraction Analysis for Solid-State Characterization

X-ray diffraction (XRD) is a powerful non-destructive technique used to identify the crystalline phases present in a solid material and to determine their crystal structures. When X-rays are directed at a crystalline sample, they are diffracted by the planes of atoms in the crystal lattice, producing a unique diffraction pattern that serves as a fingerprint for that particular crystalline phase.

For calcium chloride, XRD studies have identified various hydrated forms, with CaCl₂·4H₂O and CaCl₂·2H₂O (sinjarite) being the major hydrated forms at room temperature. imrjournal.info The anhydrous form of calcium chloride (CaCl₂) crystallizes in a tetragonal structure. researchgate.netmaterialsproject.org High-temperature XRD can be used to study the dehydration process of calcium chloride hydrates, revealing the different hydrated and anhydrous phases present at various temperatures. imrjournal.info

Similarly, the crystal structure of anhydrous calcium perchlorate (B79767), Ca(ClO₄)₂, has been determined from laboratory X-ray powder diffraction data, revealing an orthorhombic crystal system. nih.gov While data for calcium chlorate is less readily available, XRD would be the primary technique to determine its crystal structure and to identify any new crystalline phases that might form in a mixture with calcium chloride. For instance, in the CaCl₂-CaO system, XRD has been used to identify the formation of the compound CaO(CaCl₂)₄. researchgate.net

Table 1: Crystallographic Data for Relevant Calcium Compounds

| Compound | Crystal System | Space Group |

| Anhydrous Calcium Chloride (CaCl₂) | Tetragonal | P4₂/mnm |

| Calcium Chlorite (B76162) (Ca(ClO₂)₂) | Orthorhombic | Ccca |

| Anhydrous Calcium Perchlorate (Ca(ClO₄)₂) | Orthorhombic | Pbca |

Note: This table provides examples of crystallographic data for related calcium compounds. Specific data for calcium chlorate and its mixed phases with calcium chloride would require dedicated XRD analysis.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are highly sensitive to the chemical environment and bonding within a compound, making them valuable for molecular fingerprinting and studying intermolecular interactions.

Raman spectroscopy has been used to study various hydrates of calcium chloride, with distinct spectral features observed for the different hydrated forms. usra.edu For example, bands in the low-frequency region (100-900 cm⁻¹) can be assigned to libration bands of water molecules. usra.edu Studies on molten calcium chloride have also been conducted, although distinct, resolvable bands that could be correlated with a specific calcium chloride complex were not observed. unt.eduresearchgate.net

IR spectroscopy, often used in conjunction with thermogravimetric analysis (in-situ FTIR), can provide real-time information about changes in the chemical structure of a material during processes like heating. For example, in the study of bamboo fibers treated with calcium chloride, in-situ FTIR was used to analyze changes in the cellulose (B213188) structure during heat treatment. nih.gov

For a mixture of calcium chlorate and calcium chloride, vibrational spectroscopy would be instrumental in identifying the characteristic vibrational modes of the chlorate ion (ClO₃⁻) and observing any shifts in these modes that might indicate interactions with calcium chloride or the formation of new chemical species.

Thermal Analysis Techniques for Decomposition and Phase Transitions (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are essential for characterizing the thermal stability, decomposition pathways, and phase transitions of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used for this purpose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can detect endothermic processes (heat absorption), such as melting and dehydration, and exothermic processes (heat release), such as crystallization and some decomposition reactions. For calcium chloride, DSC has been used to study the desorption process and the phase changes of its hydrates. researchgate.net For instance, the thermogram of calcium chloride dihydrate shows an endothermic peak corresponding to its melting point. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This is particularly useful for studying decomposition reactions that involve the loss of volatile components, such as water or gaseous products. TGA of calcium oxalate (B1200264) monohydrate, for example, shows distinct steps corresponding to the loss of water, carbon monoxide, and carbon dioxide at different temperatures. libretexts.orgebatco.com

When studying a mixture of calcium chlorate and calcium chloride, TGA would reveal the decomposition temperature of the chlorate, which decomposes upon strong heating to form calcium chloride and oxygen. wikipedia.org The decomposition can be represented by the following reaction:

Ca(ClO₃)₂(s) → CaCl₂(s) + 3O₂(g)

The mass loss observed in the TGA curve would correspond to the release of oxygen. DSC, in conjunction with TGA, would provide information on the energetics of this decomposition, as well as any phase transitions that occur in the mixture upon heating. For example, studies on bamboo fibers treated with calcium chloride have shown that the presence of CaCl₂ can lower the decomposition temperature and increase the char residue. nih.govnih.gov

Table 2: Summary of Thermal Events for Related Calcium Compounds

| Compound | Thermal Event | Approximate Temperature Range (°C) | Technique |

| Calcium Chloride Dihydrate | Melting/Dehydration | ~50 - 100 | DSC |

| Calcium Oxalate Monohydrate | Dehydration | 100 - 250 | TGA |

| Calcium Oxalate | Decomposition to Calcium Carbonate | 400 - 500 | TGA |

| Calcium Carbonate | Decomposition to Calcium Oxide | 600 - 850 | TGA |

| Calcium Chlorate | Decomposition | >325 | TGA |

Note: The temperatures provided are approximate and can be influenced by factors such as heating rate and sample atmosphere.

By combining these advanced analytical and spectroscopic techniques, a comprehensive understanding of the chemical and physical properties of calcium chlorate-calcium chloride formulations can be achieved. This knowledge is critical for applications where the performance and stability of these compounds are of paramount importance.

Applications in Industrial Chemical Processing and Materials Science

Role in Manufacturing Processes for Other Chlorates (e.g., Potassium Chlorate (B79027) Production)

Calcium chlorate is a key intermediate in the Liebig process for manufacturing potassium chlorate. wikipedia.orgqsstudy.comlookchem.com This process involves passing chlorine gas through a hot suspension of calcium hydroxide (B78521) in water. wikipedia.orgqsstudy.comlookchem.com This reaction produces calcium chlorate and calcium chloride. wikipedia.orgqsstudy.comlookchem.com

The chemical equation for this reaction is: 6 Ca(OH)₂ + 6 Cl₂ → Ca(ClO₃)₂ + 5 CaCl₂ + 6 H₂O wikipedia.orgqsstudy.comlookchem.com

In the second step of the Liebig process, concentrated solutions of calcium chlorate and potassium chloride are combined. wikipedia.org Due to its lower solubility, potassium chlorate precipitates from the solution, allowing for its separation from the more soluble calcium chloride. wikipedia.orgsciencemadness.orgsciencemadness.orgyoutube.com

The reaction is as follows: Ca(ClO₃)₂ + 2 KCl → 2 KClO₃ + CaCl₂ wikipedia.org

This method represents a significant industrial route for the production of potassium chlorate, which is widely used in pyrotechnics and as a disinfectant. pyrodata.com

Functionality as a Component in Specialized Chemical Formulations

Calcium chlorate's strong oxidizing properties make it a functional component in various specialized chemical formulations, particularly in agriculture and pyrotechnics.

Calcium chlorate has been historically utilized as a non-selective herbicide and defoliant, similar to sodium chlorate. wikipedia.orgqsstudy.comontosight.aiassignmentpoint.comchemicalbook.com It is often found in a mixed form with calcium chloride, sold as "calcium chlorate-chloride," and used in aqueous solutions for agricultural applications, such as defoliating cotton plants before harvesting. thefreedictionary.com

To enhance its efficacy and create more effective defoliants, research has been conducted on optimizing its composition. A study investigated the Ca(ClO₃)₂-ClCH₂COONa-H₂O system to develop an improved herbicidal defoliant. uctm.edu The study explored the solubility and rheological properties of a mixture based on calcium chlorate and the sodium salt of monochloroacetic acid. uctm.edu The findings indicated that the addition of the sodium salt of monochloroacetic acid to a calcium chlorate solution could yield a more effective defoliant. uctm.edu Studies have shown that adding sodium salt of monochloroacetic acid to a 40% calcium chlorate solution alters its physical properties, which is relevant for optimizing its application as a defoliant. uctm.edu

Table 1: Physical Properties of Calcium Chlorate Solution with Addition of Sodium Salt of Monochloroacetic Acid

| Property | Initial 40% Ca(ClO₃)₂ Solution | Solution with ClCH₂COONa |

|---|---|---|

| Crystallization Temperature | -33.0°C | 43.3°C |

| Viscosity (n. mm² s⁻¹) | 1.205 | 1.930 |

| Density (g cm⁻³) | 1.391 | 1.420 |

| pH | 6.5 | 3.0 |

Data sourced from a 2021 study on effective defoliants. uctm.edu

As a strong oxidizer, calcium chlorate is used in pyrotechnics. qsstudy.comassignmentpoint.comnih.gov It can be a component in pyrotechnic formulations to provide oxygen for the combustion reaction and also acts as a pink flame colorant. wikipedia.orgqsstudy.comassignmentpoint.comchemicalbook.com

However, its application in pyrotechnics is limited by two main factors:

Hygroscopic Nature: Calcium chlorate readily absorbs moisture from the air, which can degrade the performance and stability of pyrotechnic mixtures. wikipedia.orgsciencemadness.orgsciencemadness.orgassignmentpoint.com

Incompatibility: It is incompatible with common pyrotechnic materials like sulfur and ammonium (B1175870) compounds. wikipedia.orgassignmentpoint.comnoaa.gov Mixtures with sulfur can be sensitive and ignite spontaneously, while contact with ammonium compounds can lead to the formation of unstable ammonium chlorate, causing violent decomposition. wikipedia.orgwikipedia.org

Due to these limitations, other oxidizers like potassium chlorate and potassium perchlorate (B79767) are more commonly used in modern pyrotechnics. pyrodata.comtaylorandfrancis.combisleyinternational.com Calcium chlorate can form highly flammable and potentially explosive mixtures, especially when mixed with finely divided combustible materials, which can be ignited by friction or contact with strong sulfuric acid. qsstudy.comlookchem.comnih.govnoaa.gov

Desiccant and Moisture Control Systems Utilizing Calcium Chlorate-Calcium Chloride Composites

While calcium chlorate itself is hygroscopic, it is the co-product from its synthesis, calcium chloride (CaCl₂), that is widely recognized and utilized as a powerful desiccant. wikipedia.orgabsortech.com The production of calcium chlorate via the Liebig process inherently yields a mixture containing a large proportion of calcium chloride. wikipedia.orgqsstudy.comlookchem.com This composite mixture has applications in moisture control.

Calcium chloride is an excellent hygroscopic material, meaning it readily attracts and absorbs water molecules from the surrounding environment. absortech.comcrecompany.comyoutube.com It can absorb several times its own weight in water, dissolving into a liquid brine solution as it captures moisture. absortech.com This property makes it a highly effective dehumidifying agent. crecompany.comyoutube.com

Table 2: Characteristics of Calcium Chloride as a Desiccant

| Characteristic | Description |

|---|---|

| Hygroscopicity | High; can achieve a moisture absorption rate of up to 300% of its own weight. wisesorbent.comabsorbking.comsuperdryers.com |

| Moisture Absorption Rate | Rapid, making it suitable for applications requiring quick drying. wisesorbent.com |

| Temperature Range | Effective over a wide range, from freezing point up to 80°C or more. absortech.com |

| Mechanism | Attracts water molecules through electrostatic forces and undergoes deliquescence, transitioning from a solid to an aqueous solution. crecompany.com |

Composites of calcium chloride are used in various industrial and commercial settings for moisture control, including in shipping containers, storage facilities, and product packaging to prevent mold, corrosion, and other moisture-related damage. crecompany.comwisesorbent.comchun-wang.com

Interactions with Water Treatment By-products: Adsorption Phenomena of Chlorite (B76162) and Chlorate by Calcium Carbonate

In the context of water treatment, calcium carbonate (CaCO₃) has been studied for its ability to interact with and adsorb chlorate and chlorite, which are disinfection by-products. tandfonline.comtandfonline.comresearchgate.netdeswater.comresearchgate.net When chlorine dioxide is used to disinfect drinking water, it can convert to chlorite and chlorate ions. tandfonline.comwho.int

Research has demonstrated that calcium carbonate can adsorb both chlorite and chlorate from water. tandfonline.comtandfonline.comresearchgate.net A study investigating this phenomenon found that a significant amount of both ions were adsorbed within the first hour of contact with calcium carbonate. tandfonline.comtandfonline.com The adsorption process is influenced by several factors, including pH, temperature, and the initial concentration of the ions. tandfonline.comtandfonline.comresearchgate.netresearchgate.net

Table 3: Research Findings on Adsorption of Chlorate and Chlorite by Calcium Carbonate

| Factor | Observation |

|---|---|

| Adsorption Efficiency | 16.7–28.7% of chlorate and 23.8–41.3% of chlorite were adsorbed within 3 hours. tandfonline.comtandfonline.comresearchgate.netdeswater.com |

| pH | Adsorption of both chlorate and chlorite decreased as pH increased. tandfonline.comtandfonline.comresearchgate.net |

| Temperature | Adsorption decreased as temperature increased. For chlorate, the adsorbed ratio was 26.7% at 10°C and 21.3% at 30°C. tandfonline.com |

| Initial Concentration | Adsorption increased with higher initial concentrations of chlorite and chlorate. tandfonline.comtandfonline.com |

| Adsorption Comparison | The adsorption amount of chlorite was approximately 1.5 times higher than that of chlorate. tandfonline.com |

Data from a study on the adsorption dynamics of chlorite and chlorate by calcium carbonate. tandfonline.comtandfonline.com

These findings suggest that calcium carbonate, which can be present in water distribution systems or used as a filtration medium, plays a role in the fate of chlorate and chlorite by-products in drinking water. tandfonline.com The presence of calcium carbonate in soil has also been shown to affect the adsorption of certain pesticides. researchgate.net

Environmental Chemistry and Remediation Perspectives

Chemical Fate and Transport of Chlorate (B79027) and Chloride Ions in Environmental Matrices

The environmental fate and transport of a chemical refer to its movement and the alterations it undergoes in the environment. cdc.gov For the ions derived from calcium chlorate chloride, their behavior is largely dictated by their high water solubility and chemical stability.

Chloride (Cl⁻): The chloride ion is a highly mobile and conservative tracer in most environmental systems. es.govt.nz Its transport is primarily governed by the movement of water.

In Soil: Chloride ions exhibit weak interactions with most soil minerals, which are often negatively charged, leading to minimal adsorption. nih.gov This high mobility means they can easily leach from surface soils into groundwater, especially in areas with significant rainfall or irrigation. nih.gov The primary sink for chloride in the terrestrial environment is often the soil itself, though it readily transfers between soil and groundwater. nih.gov

In Water: As a dissolved ion, chloride is transported along with surface water and groundwater flow. epa.gov Its concentration in freshwater bodies can be an indicator of contamination from various sources, including agricultural runoff and industrial discharges. es.govt.nz Chloride does not readily break down or settle out of water, making its accumulation a concern in many freshwater systems. mo.gov

Chlorate (ClO₃⁻): Similar to chloride, the chlorate ion is highly soluble in water and does not bind strongly to soil particles, making it highly mobile in the environment. microbe.comregulations.gov This mobility poses a risk for the contamination of groundwater and surface waters. regulations.govnih.gov

In Soil: Chlorate can persist in aerobic soil environments but is susceptible to degradation under anaerobic (oxygen-depleted) conditions. regulations.govfao.org Its decomposition in water-saturated soil has been observed, indicating that microbial processes play a key role in its natural attenuation. clu-in.org

In Water: In aquatic systems, chlorate is chemically stable. clu-in.org Its fate is largely determined by dilution, transport, and, most significantly, biological and photochemical transformation processes, particularly under anoxic conditions in sediments and groundwater. regulations.goveucalyptus.com.br

Adsorption Mechanisms of Chlorate and Chlorite (B76162) onto Mineral Surfaces (e.g., Calcium Carbonate)

Adsorption to mineral surfaces is a key process that can retard the movement of contaminants in the environment. While both chlorate and its reduction intermediate, chlorite (ClO₂⁻), are generally mobile, they can be adsorbed by certain minerals.

Research has specifically investigated the adsorption of chlorate and chlorite onto calcium carbonate (CaCO₃), a common mineral in soil, sediments, and drinking water distribution systems. tandfonline.comtandfonline.comresearchgate.net Studies show that calcium carbonate can effectively adsorb both ions from water. tandfonline.comdeswater.com The adsorption process is rapid, with a significant amount of both chlorate and chlorite being adsorbed within the first hour of contact. tandfonline.comtandfonline.com

Interestingly, the adsorption capacity of calcium carbonate is higher for chlorite than for chlorate. tandfonline.com In one study, the amount of chlorite adsorbed was approximately 1.5 times greater than that of chlorate under similar conditions. tandfonline.com The primary mechanism for the adsorption of these anions onto surfaces like MIEX resin has been identified as anion exchange. rsc.org While chlorate has been shown to adsorb on calcium carbonate and activated carbon, its adsorption on iron (III) (hydr)oxides has not been demonstrated. nasa.gov

Influence of Environmental Factors such as pH, Temperature, and Organic Carbon on Adsorption Efficiency

The efficiency of chlorate and chlorite adsorption onto mineral surfaces like calcium carbonate is significantly influenced by various environmental factors. tandfonline.comresearchgate.netdeswater.com

pH: The adsorption of both chlorate and chlorite onto calcium carbonate decreases as the pH increases (becomes more alkaline). tandfonline.comtandfonline.com For instance, one study found that 27.3% of chlorate was adsorbed at a pH of 6, which decreased to 23.3% at pH 7 and 16.7% at pH 8. tandfonline.com A lower pH generally enhances the retention of non-ionic pesticides as well. nih.gov

Temperature: Adsorption efficiency for both ions increases as the temperature decreases. tandfonline.comtandfonline.com In one set of experiments, the percentage of chlorate adsorbed by calcium carbonate increased from 21.3% at 30°C to 26.7% at 10°C. tandfonline.com

Total Organic Carbon (TOC): In contrast to pH and temperature, an increase in total organic carbon (TOC) in the water favors the adsorption of chlorate and chlorite onto calcium carbonate. tandfonline.comdeswater.com The composition of soil organic matter, alongside pH, can play a crucial role in predicting the behavior of non-ionic pesticides in soil. nih.gov

The following table summarizes the findings of a study on the effects of these factors on the adsorption of chlorate by calcium carbonate.

| Parameter | Condition | Chlorate Adsorbed (%) | Source |

|---|---|---|---|

| pH | 6 | 27.3% | tandfonline.com |

| 7 | 23.3% | ||

| 8 | 16.7% | ||

| Temperature (°C) | 10 | 26.7% | tandfonline.com |

| 20 | 23.3% | ||

| 30 | 21.3% |

Photochemical and Biochemical Transformation Pathways of Chlorates in Aquatic Systems

Once in the environment, chlorate does not persist indefinitely. It can be transformed through both photochemical and, more significantly, biochemical pathways.

Photochemical Transformation: Photochemical transformation, or photolysis, involves the breakdown of chemical compounds by light energy. cdc.govepa.gov In aquatic environments, sunlight can initiate the degradation of contaminants. confex.com The breakdown of chlorate can be influenced by UV irradiation. researchgate.net In the presence of sunlight, particularly at acidic to neutral pH, chlorine dioxide (a related compound) breaks down into chloride and chlorate ions, with oxygen as an ultimate product. regulations.gov While direct photolysis of chlorate is not a dominant pathway compared to other compounds, photoelectrochemical strategies on specific mineral surfaces like hematite (B75146) can activate related chlorine species. rsc.org

Biochemical Transformation: The most significant transformation pathway for chlorate in the environment is biochemical, specifically through microbial reduction. eucalyptus.com.br Certain bacteria, known as dissimilatory (per)chlorate-reducing bacteria (DPRB), can use chlorate as an electron acceptor in anaerobic environments, much like other bacteria use oxygen or nitrate (B79036). clu-in.orgnih.gov This process is considered a form of respiration.

The biochemical pathway is highly effective for remediation because it completely and irreversibly reduces chlorate to harmless chloride and molecular oxygen. nih.gov The key steps are:

Specialized bacteria use an enzyme called chlorate reductase (ClrABC) to reduce chlorate (ClO₃⁻) to chlorite (ClO₂⁻). nih.gov

Another highly conserved enzyme, chlorite dismutase (Cld), rapidly converts the toxic chlorite intermediate into benign chloride (Cl⁻) and molecular oxygen (O₂). nih.gov

This process has been successfully applied in bioreactors for treating chlorate-contaminated water. clu-in.orgelsevierpure.com The presence of these chlorate-reducing microorganisms is widespread in various environments, including wastewater and soil, allowing for the natural attenuation of chlorate contamination under anoxic conditions. clu-in.orgeucalyptus.com.br Some of these bacteria can even degrade other pollutants, like aromatic compounds, using the oxygen produced internally from chlorate reduction. asm.org

Future Research Directions and Computational Chemistry Insights

Development of Novel Green Synthesis Routes for Calcium Chlorate (B79027) with Reduced Calcium Chloride Co-production

The conventional method for producing calcium chlorate involves passing chlorine gas through a hot suspension of calcium hydroxide (B78521), a process that inherently yields a mixture of calcium chlorate and calcium chloride. wikipedia.org The reaction is as follows:

6 Ca(OH)₂ + 6 Cl₂ → Ca(ClO₃)₂ + 5 CaCl₂ + 6 H₂O wikipedia.org

Future research is focused on developing "green" synthesis routes that minimize or eliminate the calcium chloride byproduct, thereby reducing downstream separation costs and improving atom economy.

One of the most promising avenues is the advancement of electrochemical synthesis. scispace.comprimescholars.com While the electrolysis of a hot calcium chloride solution can theoretically produce calcium chlorate, it is plagued by practical challenges, notably the deposition of calcium hydroxide on the cathode, which impedes the flow of current. wikipedia.orgexrockets.com Overcoming this issue is a key research goal. The principles of green electrochemistry suggest that innovations in electrode materials and cell design could lead to more efficient and selective reactions. rsc.orgresearchgate.net For instance, developing novel cathode materials that resist hydroxide scaling, such as specialized titanium alloys or coated electrodes, could make direct electrolysis of calcium chloride a more viable and greener pathway to calcium chlorate. exrockets.com

Another green chemistry approach involves exploring alternative reagents and reaction pathways. Research into the synthesis of other calcium compounds has demonstrated the use of environmentally benign reagents like calcium carbonate with water, avoiding organic solvents and corrosive chemicals. scispace.com A similar strategy could be investigated for chlorate synthesis, potentially using different precursors or catalysts that favor the formation of calcium chlorate over calcium chloride. For example, processes could be designed to use captured CO₂ to react with calcium hydroxide, or to use alternative chlorine sources that are more selective.

The table below summarizes potential green synthesis strategies and the research challenges associated with them.

| Green Synthesis Strategy | Potential Advantage | Key Research Challenge |

| Advanced Electrochemistry | Uses electrons as a "clean" reagent, potentially high selectivity. scispace.comprimescholars.com | Preventing calcium hydroxide buildup on the cathode, improving current efficiency. exrockets.com |

| Novel Catalytic Systems | Could enable reactions with higher selectivity for calcium chlorate at lower temperatures. | Identifying a catalyst that is effective, robust, and economically viable. |

| Alternative Reagents | Using reagents like calcium carbonate to avoid corrosive intermediates and organic solvents. scispace.com | Developing a reaction pathway that integrates a benign calcium source with a chlorinating agent effectively. |

| Process Intensification | Combining reaction and separation steps to improve efficiency and reduce waste. | Designing integrated systems that are stable and controllable for the specific chemical system. |

Advanced Separation Technologies for Calcium Chlorate-Calcium Chloride Mixtures

Currently, the separation of calcium chlorate from the co-produced calcium chloride often relies on fractional crystallization, which exploits the different solubilities of the salts and their hydrates at various temperatures. google.com This method can be energy-intensive and may not achieve the desired purity in a single step. Future research is geared towards more advanced and efficient separation technologies.

Ion exchange chromatography presents a promising alternative. Chelating resins have been successfully used in the chlor-alkali industry to remove divalent cations like calcium (Ca²⁺) from brine solutions to extremely low levels (parts per billion). seplite.comdupont.com This technology could be adapted to selectively capture either the chlorate (ClO₃⁻) or chloride (Cl⁻) anions from the mixed solution. Research would need to focus on developing or identifying anion exchange resins with high selectivity for chlorate over the more abundant chloride, and on designing an efficient regeneration process for the resin. wqa.orglanlangcorp.com

Membrane separation technologies , such as reverse osmosis and nanofiltration, also offer a potential pathway for separation. These processes use semi-permeable membranes to separate ions from water and from each other based on size and charge. researchgate.net While reverse osmosis membranes have been studied for their resistance to chlorate and chlorite (B76162), their application for separating chlorate from chloride in a concentrated calcium salt solution is an area ripe for investigation. researchgate.net The development of membranes with tailored pore sizes and surface chemistries specifically designed to maximize the selectivity between chloride and chlorate ions could lead to a low-energy, continuous separation process. eurochlor.org

The table below compares conventional and advanced separation technologies.

| Separation Technology | Principle | Potential Advantages for Ca(ClO₃)₂/CaCl₂ |

| Fractional Crystallization | Differential solubility at varying temperatures. google.com | Established and understood technology. |

| Ion Exchange | Reversible exchange of ions with a solid resin. seplite.comwqa.org | High potential for purity, selective removal of one anion. |

| Membrane Separation | Size and charge-based exclusion using semi-permeable membranes. researchgate.neteurochlor.org | Potentially lower energy consumption, continuous operation. |

Computational Modeling of Calcium Chlorate and Calcium Chloride Interactions in Solution and Solid Phases

Understanding the behavior of calcium chlorate and calcium chloride mixtures at a molecular level is crucial for optimizing synthesis and separation processes. Computational chemistry provides powerful tools to investigate these interactions.

Molecular Dynamics (MD) simulations are particularly well-suited for this purpose. Researchers have already used MD and ab initio molecular dynamics (AIMD) to study aqueous calcium chloride solutions extensively, revealing details about the hydration structure of Ca²⁺ and Cl⁻ ions, the formation of ion pairs, and the effect of concentration on these properties. arxiv.orgmdpi.comresearchgate.netresearchgate.net These simulations have shown that standard force fields can sometimes inaccurately predict ion behavior, leading to artificial clustering, which highlights the need for carefully validated models. nih.gov

Future computational work will extend these models to the more complex ternary system of Ca²⁺, ClO₃⁻, and Cl⁻ in water. Such simulations could predict:

Solvation Structures: How water molecules arrange around the chlorate and chloride ions in the presence of calcium ions.

Ion Pairing: The propensity for Ca²⁺ to form contact ion pairs with ClO₃⁻ versus Cl⁻, and how this affects the thermodynamic properties of the solution. This is critical for modeling crystallization processes.

Transport Properties: The diffusion coefficients of the various ions, which is fundamental data for designing separation processes like membrane filtration or electrodialysis.

Density Functional Theory (DFT) can be used to provide highly accurate data on the geometries and interaction energies of small clusters of ions and water molecules, which can then be used to develop more accurate force fields for the larger-scale MD simulations. nih.gov Thermodynamic modeling based on these fundamental parameters can generate phase diagrams for the mixture, predicting deliquescence and eutonic points, which is valuable for applications ranging from industrial crystallization to understanding potential brine stability in extraterrestrial environments. researchgate.net

| Computational Method | Key Insights for Ca(ClO₃)₂/CaCl₂ System |

| Molecular Dynamics (MD) | Solvation structure, ion pairing, transport properties, concentration effects. arxiv.orgmdpi.com |

| Ab Initio MD (AIMD) | Highly accurate dynamics and structural information for smaller systems, validation for classical MD. arxiv.org |

| Density Functional Theory (DFT) | Accurate energetics and geometries of ion clusters, force field parameterization. nih.gov |

| Thermodynamic Modeling | Phase diagrams, solubility predictions, deliquescence behavior. researchgate.net |

Exploration of New Industrial Applications for Calcium Chlorate-Calcium Chloride Composites Beyond Current Understanding

While the individual components have well-established uses—calcium chlorate as an oxidizer in pyrotechnics and as a herbicide, and calcium chloride as a desiccant, de-icer, and industrial process additive—the composite material itself represents an area of untapped potential. wikipedia.orgchemygostar.comnih.govmcgroup.co.uk

A key direction for future research is the development of functional composite materials where the properties of both components are leveraged synergistically. For instance, the mixture's potential for combined de-icing and seasonal weed control has been noted. ontosight.ai This concept could be expanded to create "smart" agricultural products that offer multiple functionalities, such as controlled-release fertilization combined with herbicidal action.

Another promising area is in advanced materials for energy storage and management . Calcium chloride hexahydrate is a known phase change material (PCM) used for thermal energy storage. researchgate.net Research has shown that its properties can be tailored by creating composites with other salts and materials. researchgate.net Incorporating calcium chlorate into a calcium chloride-based PCM could potentially modify its melting point, latent heat capacity, or even introduce new functionalities. The oxidizing nature of the chlorate could be harnessed in specialized applications, although this would require careful management of the associated safety risks.

Further research could explore applications in:

Specialty Pyrotechnics: The hygroscopic nature of calcium chlorate often limits its use. wikipedia.org A composite with calcium chloride, a strong desiccant, could potentially lead to more stable pyrotechnic formulations with tailored burn rates and color properties.

In-situ Chemical Reagent Generation: In certain controlled industrial settings, a composite could be used to generate specific reactants. For example, upon heating, the mixture decomposes to release oxygen and calcium chloride, a reaction that could be harnessed for specific oxidation processes. wikipedia.org

The exploration of these novel applications will require a thorough understanding of the composite's properties, including its thermal stability, reactivity, and long-term behavior.

Q & A

Q. Q1.1: What are the standard laboratory methods for synthesizing calcium chlorate (Ca(ClO₃)₂)?

Calcium chlorate is typically synthesized via the electrolysis of calcium chloride (CaCl₂) solutions. The process involves passing chlorine gas through a hot suspension of calcium hydroxide, followed by thermal disproportionation of calcium hypochlorite (Ca(ClO)₂) to form calcium chlorate and calcium chloride . Key parameters include maintaining a temperature of 40–60°C and using inert electrodes (e.g., platinum) to optimize yield .

Q. Q1.2 (Advanced): How can electrolysis conditions be optimized to maximize calcium chlorate yield while minimizing chloride interference?

Optimization involves adjusting current density (0.5–1.5 A/dm²), pH (5–7), and chloride ion concentration. Excessive chloride ions promote back-reduction of chlorate to chloride, reducing yield. Periodic monitoring of chloride depletion via ion-selective electrodes is recommended. Studies show that adding sodium chromate (0.1–0.3 g/L) as a stabilizer reduces side reactions .

Purity and Compliance Testing

Q. Q2.1: What analytical methods are used to determine calcium chlorate purity and compliance with industrial standards?

Titrimetric methods, such as iodometric titration for chlorate content, are standard. For compliance with IS 1314:2023, composite samples are tested for sulfates (<0.1%), heavy metals (e.g., lead <20 ppm), and magnesium (<1.5%) using atomic absorption spectroscopy (AAS) .

Q. Q2.2 (Advanced): How can researchers address inconsistencies in impurity profiling across batches of calcium chlorate?

Cross-validate results using ion chromatography (IC) for anions (e.g., chlorides, sulfates) and inductively coupled plasma mass spectrometry (ICP-MS) for metals. Statistical analysis of batch data (e.g., range testing per IS 1314:2023) identifies systematic errors, such as contamination during crystallization .

Thermal Decomposition and Stability

Q. Q3.1: What are the primary decomposition products of calcium chlorate under controlled heating?

Calcium chlorate decomposes exothermically above 250°C, producing calcium chloride (CaCl₂) and oxygen (O₂). Trace moisture accelerates decomposition, forming hypochlorite intermediates .

Q. Q3.2 (Advanced): How do atmospheric conditions (humidity, oxygen levels) influence thermal decomposition kinetics?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals that humidity >60% accelerates decomposition via hydrolysis, while inert atmospheres delay oxygen release. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) quantifies activation energy variations under different conditions .

Safety and Handling Protocols

Q. Q4.1: What safety measures are critical when handling hygroscopic calcium chloride in laboratory settings?

Use desiccators or dry nitrogen environments to prevent moisture absorption. Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory. Spills require immediate neutralization with sodium bicarbonate and disposal as hazardous waste .

Q. Q4.2 (Advanced): How can researchers mitigate risks during large-scale calcium chlorate synthesis?

Implement explosion-proof ventilation systems and real-time gas sensors (e.g., for chlorine). Emergency protocols should include quenching baths (e.g., sodium thiosulfate) to neutralize reactive intermediates. Safety audits per OSHA guidelines are recommended .

Spectroscopic Characterization

Q. Q5.1: What spectroscopic techniques are used to characterize calcium chlorate’s crystal structure?

X-ray diffraction (XRD) confirms the orthorhombic crystal system (space group Pnma), while Fourier-transform infrared (FTIR) spectroscopy identifies Cl-O vibrational modes at 935 cm⁻¹ (asymmetric stretch) and 480 cm⁻¹ (bending) .

Q. Q5.2 (Advanced): How can conflicting Raman spectral data for calcium chlorate hydrates be resolved?

Contradictions arise from hydration state variations. Use dynamic vapor sorption (DVS) to control humidity during analysis. Density functional theory (DFT) simulations of vibrational modes help assign peaks to specific hydrate forms (e.g., hexahydrate vs. dihydrate) .

Environmental Impact and Degradation

Q. Q6.1: What is the environmental fate of calcium chlorate in soil and water systems?

Calcium chlorate rapidly hydrolyzes in water to chloride and chlorate ions, which are mobile in soil but degrade via microbial action (e.g., Pseudomonas spp.). Half-life in sunlight is <2 hours due to photolytic decomposition .

Q. Q6.2 (Advanced): How can phytoremediation strategies mitigate calcium chlorate contamination in ecosystems?

Brassica juncea (mustard plants) bioaccumulate chlorate ions, reducing soil concentrations by 40–60% in 30 days. Coupling with EDTA-enhanced phytoextraction improves metal ion removal efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.